molecular formula C11H21NO B12921885 2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro- CAS No. 103763-31-1

2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-

Cat. No.: B12921885
CAS No.: 103763-31-1
M. Wt: 183.29 g/mol
InChI Key: FTFWBKLYVBXCTR-UHFFFAOYSA-N
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Description

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a butyl-substituted amine with a suitable isoxazole precursor under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Isoxazolo[4,5-b]pyridine: Another fused ring system with different substitution patterns.

Uniqueness

2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

103763-31-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-butyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine

InChI

InChI=1S/C11H21NO/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h10-11H,2-9H2,1H3

InChI Key

FTFWBKLYVBXCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2CCCCN2O1

Origin of Product

United States

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